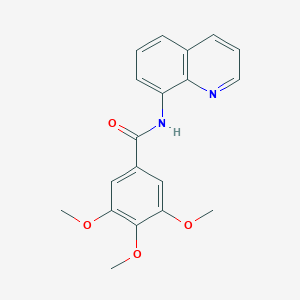![molecular formula C26H16N2 B289772 1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)
1-Phenyldibenzo[a,c]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyldibenzo[a,c]phenazine is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. This compound is known for its unique structural features and remarkable chemical properties, which make it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 1-Phenyldibenzo[a,c]phenazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the bacterial cell membrane and inhibit the growth of various bacterial strains.
Biochemical and Physiological Effects:
1-Phenyldibenzo[a,c]phenazine has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the disruption of the bacterial cell membrane. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenyldibenzo[a,c]phenazine in lab experiments is its unique structural features and remarkable chemical properties, which make it a promising candidate for a wide range of applications. However, one of the main limitations of using this compound is its potential toxicity and environmental hazards, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-Phenyldibenzo[a,c]phenazine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its environmental applications for detecting and removing pollutants. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its properties for various applications.
In conclusion, 1-Phenyldibenzo[a,c]phenazine is a promising compound with unique structural features and remarkable chemical properties that make it a potential candidate for various applications in medicinal chemistry, material science, and environmental chemistry. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Métodos De Síntesis
There are several methods for synthesizing 1-Phenyldibenzo[a,c]phenazine, including the Pd-catalyzed cross-coupling reaction, the Friedel-Crafts reaction, and the oxidative coupling reaction. The Pd-catalyzed cross-coupling reaction is the most commonly used method for synthesizing this compound, which involves the reaction of 1-chlorodibenzo[a,c]phenazine with phenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Phenyldibenzo[a,c]phenazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal activities. In material science, 1-Phenyldibenzo[a,c]phenazine has been used as a building block for the synthesis of various functional materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells. In environmental chemistry, this compound has been studied for its potential use as a fluorescent probe for detecting environmental pollutants.
Propiedades
Fórmula molecular |
C26H16N2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-phenylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C26H16N2/c1-2-9-17(10-3-1)18-13-8-14-20-19-11-4-5-12-21(19)25-26(24(18)20)28-23-16-7-6-15-22(23)27-25/h1-16H |
Clave InChI |
IYGVUMMWCXUUIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C6=CC=CC=C36 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



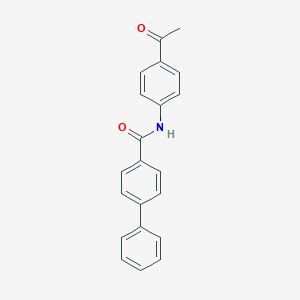

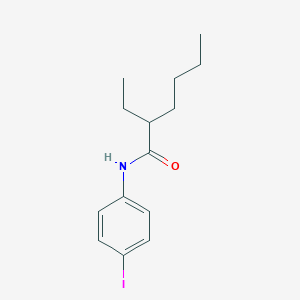

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
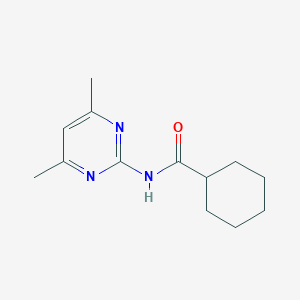

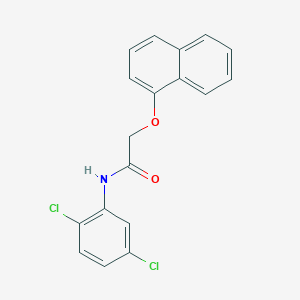
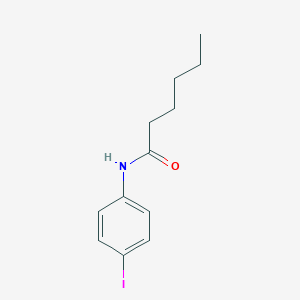
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
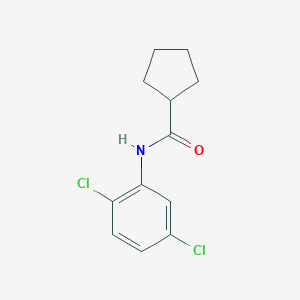
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
